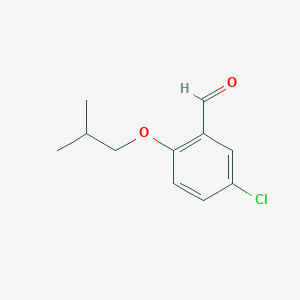

5-Chloro-2-isobutoxybenzaldehyde

Descripción

Position within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of compounds recognized for their unique chemical properties, which make them valuable in pharmaceutical synthesis, pesticide formulation, and dye production. researchgate.net The presence of a halogen, such as chlorine, on the benzene (B151609) ring can significantly influence the compound's reactivity and the properties of its derivatives. rsc.orgresearchgate.net Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The introduction of halogens can improve metabolic stability, lipophilicity, and binding affinity. researchgate.netacs.org

The specific placement of the chloro group at the 5-position and the alkoxy group at the 2-position of the benzaldehyde ring in 5-Chloro-2-isobutoxybenzaldehyde creates a unique electronic and steric environment. This substitution pattern is crucial in directing further chemical transformations and in defining the potential biological activity of its derivatives. Research on various halogenated benzaldehydes has shown that the position and nature of the substituents play a critical role in the formation of molecular assemblies through intermolecular interactions like hydrogen bonding and halogen bonding. rsc.org

Significance of the Isobutoxy Moiety in Organic Synthesis and Bioactive Molecules

The isobutoxy group, a 2-methylpropyl group linked via an ether oxygen, is a key structural feature of this compound. ebi.ac.uk In organic synthesis, alkoxy groups, in general, are important for producing a wide range of commercial products and intermediates, particularly in the flavor, fragrance, and pharmaceutical industries. google.com The isobutyl group, specifically, can influence a molecule's physical and chemical properties.

In the context of bioactive molecules and drug design, the concept of bioisosterism is often employed, where one functional group is replaced by another with similar properties to enhance a drug's efficacy or reduce toxicity. nih.govpatsnap.com Alkoxy groups can be involved in such strategies. For instance, in studies of benzimidazole (B57391) opioids, the nature of the alkoxy substituent on the benzyl (B1604629) ring was found to significantly affect analgesic potency. wikipedia.org The isobutoxy group, with its specific size and branching, can play a role in how a molecule interacts with biological targets, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com

Review of Existing Research on Related Substituted Benzaldehydes and Their Derivatives

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of organic compounds, including Schiff bases, benzamides, and various heterocyclic systems. researchgate.netbhu.ac.in Research has shown that derivatives of substituted benzaldehydes have a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. bhu.ac.inrsc.org

For example, studies on 5-chloro-2-hydroxy-N-phenylbenzamide derivatives have led to the synthesis of new compounds with potential biological applications. researchgate.net Similarly, the condensation of substituted benzaldehydes with amines to form Schiff bases is a common strategy for generating novel compounds with pharmacological significance. bhu.ac.in In the field of Alzheimer's disease research, substituted benzaldehydes have been used to create derivatives that act as cholinesterase inhibitors. nih.gov The selection of specific substituents, such as hydroxy and methoxy (B1213986) groups, has been guided by in silico studies to optimize interactions with biological targets. nih.gov

The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives from substituted aromatic aldehydes highlights the versatility of these starting materials in creating compounds with potential antibacterial, antifungal, and anticancer activities. rsc.org These examples underscore the importance of the substitution pattern on the benzaldehyde ring in determining the properties and potential applications of the resulting derivatives.

Rationale for Dedicated Research on this compound

The unique combination of a chloro substituent and an isobutoxy group on the benzaldehyde scaffold makes this compound a compound of significant interest for dedicated research. The rationale for focusing on this specific molecule is multifold:

Novelty in Synthesis: It serves as a precursor for novel derivatives that are not readily accessible from other starting materials. The specific arrangement of its functional groups can lead to new chemical entities with unique structural and electronic properties.

Potential for Biological Activity: The presence of both a halogen and an ether linkage suggests that its derivatives could exhibit interesting pharmacological profiles. Halogenation is a proven strategy for enhancing drug potency, and the isobutoxy group can modulate a molecule's interaction with biological systems. researchgate.netnih.gov

Exploring Structure-Activity Relationships: Systematic studies on derivatives of this compound can provide valuable insights into structure-activity relationships (SAR). By modifying other parts of the molecule while keeping the this compound core, researchers can understand how different functional groups contribute to a compound's biological activity.

Material Science Applications: The defined intermolecular interactions that can be directed by the chloro and isobutoxy groups make this compound and its derivatives interesting candidates for the development of new materials with specific solid-state properties. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNJQVRTLWNEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393778 | |

| Record name | 5-chloro-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27590-77-8 | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27590-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Isobutoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 5-Chloro-2-isobutoxybenzaldehyde, two primary disconnections are considered: the carbon-carbon bond of the aldehyde group and the carbon-oxygen bond of the isobutoxy ether linkage.

Disconnection Approach 1: Formylation as the Final Step

This strategy involves the formylation of a precursor, 4-chloro-1-isobutoxybenzene. This disconnection is advantageous as formylation reactions on activated aromatic rings are well-established. jk-sci.comwikipedia.org The precursor, 4-chloro-1-isobutoxybenzene, can be synthesized from 4-chlorophenol (B41353) and an isobutyl halide.

Disconnection Approach 2: Etherification as the Final Step

Alternatively, the synthesis can proceed through the etherification of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde). nih.govnih.gov This approach is also viable, with the Williamson ether synthesis being a classic and effective method. nih.govchegg.com The starting material, 5-chloro-2-hydroxybenzaldehyde, is commercially available. bldpharm.com

Contemporary Approaches for the Introduction of the Isobutoxy Group

The introduction of the isobutoxy group is a critical step in the synthesis of this compound. Modern methods focus on maximizing yield and minimizing side reactions.

Etherification of Halogenated Phenolic Precursors

The Williamson ether synthesis is a widely used method for preparing ethers. nih.govchegg.com In the context of this compound synthesis, this involves the reaction of a halogenated phenoxide with an isobutyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542).

Optimization of Williamson Ether Synthesis:

| Parameter | Condition | Rationale |

| Base | Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred. numberanalytics.com | Ensures complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are ideal. numberanalytics.com | These solvents solvate the cation, increasing the nucleophilicity of the phenoxide anion. |

| Temperature | Moderate temperatures are generally sufficient. | Higher temperatures can lead to side reactions, such as elimination of the alkyl halide. numberanalytics.com |

| Catalyst | Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be employed. wikipedia.orgslideshare.net | PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present, accelerating the reaction. crdeepjournal.orgoperachem.com |

Challenges in the Williamson ether synthesis can arise from steric hindrance, especially with secondary or tertiary alkyl halides, which can lead to elimination byproducts. nih.govnih.gov However, for the synthesis of an isobutoxy ether from a primary alcohol derivative (isobutanol), this is less of a concern. chegg.com

Alkylation Reactions Utilizing Isobutanol Derivatives

An alternative to using isobutyl halides is the direct use of isobutanol. The Mitsunobu reaction, for instance, allows for the etherification of phenols with alcohols under mild conditions. However, this reaction can be sensitive to steric hindrance and the pKa of the nucleophile. nih.gov For a primary alcohol like isobutanol, this method can be effective.

Formylation Strategies for Substituted Aromatics

The introduction of an aldehyde group onto an aromatic ring, known as formylation, is a key transformation in organic synthesis. wikipedia.org Several methods are available for the formylation of substituted benzenes like 4-chloro-1-isobutoxybenzene.

Selective Introduction of the Aldehyde Functionality

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of formylation. In 4-chloro-1-isobutoxybenzene, the isobutoxy group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The powerful activating effect of the alkoxy group will direct the formylation to the positions ortho to it. Since one ortho position is blocked by the chloro group, the formylation will predominantly occur at the other ortho position, yielding the desired this compound.

Several named reactions are employed for the formylation of activated aromatic rings:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. jk-sci.comwikipedia.org It is a mild and efficient method. iaamonline.org The reaction generally favors formylation at the less sterically hindered para position on a substituted benzene (B151609) ring, but electronic effects can influence the product distribution. jk-sci.com For highly activated rings like those with alkoxy groups, ortho-formylation is common. researchgate.netchemistrysteps.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in glycerol (B35011) or trifluoroacetic acid. wikipedia.orgsemanticscholar.org This reaction is particularly effective for the ortho-formylation of phenols and other electron-rich aromatic compounds. thieme-connect.comecu.edu

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orgbyjus.com It is a classic method for the ortho-formylation of phenols. nrochemistry.comunacademy.com However, this would not be the method of choice for formylating 4-chloro-1-isobutoxybenzene as it requires a free hydroxyl group.

Optimization of Reaction Conditions for Yield and Selectivity

The choice of formylation method and the optimization of reaction conditions are critical for achieving high yields and selectivity.

Vilsmeier-Haack Reaction Conditions:

| Parameter | Condition | Impact on Yield and Selectivity |

| Reagent Stoichiometry | A slight excess of the Vilsmeier reagent is often used. | Ensures complete conversion of the starting material. |

| Temperature | Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity. jk-sci.com | Careful temperature control is necessary to prevent side reactions and decomposition of the product. |

| Solvent | Halogenated hydrocarbons or DMF can be used as solvents. jk-sci.com | The choice of solvent can influence the reaction rate and solubility of the intermediates. |

Duff Reaction Conditions:

| Parameter | Condition | Impact on Yield and Selectivity |

| Acid | Anhydrous trifluoroacetic acid can be used as a solvent and catalyst. thieme-connect.com | Can lead to higher yields and selectivity compared to traditional glycerol. |

| Reaction Time | Extended reaction times may be necessary for complete conversion. thieme-connect.com | Monitoring the reaction progress by techniques like TLC is crucial. |

| Work-up | Acidic hydrolysis is required to liberate the aldehyde. semanticscholar.org | Proper work-up ensures the isolation of the pure product. |

By carefully selecting the synthetic route and optimizing the reaction conditions for both the etherification and formylation steps, this compound can be synthesized efficiently and in high purity.

Multi-step Synthetic Sequences from Readily Available Starting Materials

The construction of the this compound molecule typically involves a multi-step approach, beginning with simpler, commercially available precursors. This allows for the precise installation of the required functional groups at specific positions on the aromatic ring.

Derivatization from Related Benzaldehyde (B42025) Scaffolds

A primary and efficient route to this compound begins with the derivatization of a related benzaldehyde, most commonly 5-chlorosalicylaldehyde (B124248). chemicalbook.comsigmaaldrich.comnih.gov This starting material possesses the necessary chloro and aldehyde functionalities in the correct orientation. The key transformation in this sequence is the etherification of the hydroxyl group.

The Williamson ether synthesis is a classic and widely employed method for this purpose. byjus.comlibretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.com In this reaction, the hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic alkoxide. masterorganicchemistry.compressbooks.pub This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an isobutyl halide, typically isobutyl bromide or isobutyl iodide, to yield the desired this compound. byjus.commasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the reaction. byjus.com

Reaction Scheme: Williamson Ether Synthesis

Deprotonation: 5-Chlorosalicylaldehyde + Base → Sodium 5-chloro-2-formylphenoxide

Nucleophilic Substitution: Sodium 5-chloro-2-formylphenoxide + Isobutyl halide → this compound + Sodium halide

An alternative starting material could be 5-bromosalicylaldehyde, which can be converted to 5-bromo-2-isobutoxybenzaldehyde (B1268791) and subsequently, the chloro-analogue, although this is a less direct route. lookchem.com

Functional Group Interconversions and Protective Group Strategies

In more complex synthetic pathways, or when starting from different precursors, functional group interconversions and the use of protecting groups become crucial. For instance, if starting from a molecule with a different functional group that needs to be converted to an aldehyde, various oxidation or reduction methods can be employed. The oxidation of a corresponding benzyl (B1604629) alcohol is a common strategy. orgsyn.org

Protecting groups may be necessary to prevent unwanted side reactions with the aldehyde functionality, which is susceptible to both oxidation and reduction. acs.orgnih.gov For example, the aldehyde can be temporarily converted into a more stable acetal (B89532). This protecting group masks the reactivity of the aldehyde while other chemical transformations are carried out on the molecule. Following the desired reactions, the acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. misericordia.eduworldwidejournals.com The synthesis of this compound is no exception, with efforts made to improve the environmental footprint of the process.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the Williamson ether synthesis step, while traditional solvents like DMF are effective, research is ongoing to replace them with greener alternatives such as ionic liquids or even solvent-free reaction conditions where feasible. researchgate.net Minimizing the total volume of solvent used is another key strategy to reduce waste and energy consumption during solvent removal processes.

Energy Efficiency in Reaction Processes

Energy efficiency is another cornerstone of green chemistry. This can be achieved by designing reactions that proceed at or near ambient temperature and pressure, thus reducing the energy required for heating or cooling. weebly.com The use of catalysts that can accelerate reactions under mild conditions is a primary approach to enhance energy efficiency. misericordia.edu Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy input compared to conventional heating methods. chemicalbook.com

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

After the synthesis is complete, the isolation and purification of this compound and its intermediates are essential to obtain a product of high purity. A variety of techniques are employed for this purpose.

Table 1: Common Purification Techniques

| Technique | Description | Application |

| Extraction | This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. nih.govjove.com It is often used as an initial work-up step to separate the desired product from inorganic salts and other water-soluble impurities. | Initial product work-up |

| Crystallization | This method relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of pure crystals. google.com By carefully selecting the solvent system, the target compound can be selectively crystallized while impurities remain in the solution. | Purification of the final product and key intermediates |

| Distillation | For liquid compounds, distillation is a powerful purification technique that separates components of a mixture based on their different boiling points. google.com Vacuum distillation is often used for high-boiling-point compounds to prevent decomposition at elevated temperatures. | Purification of liquid intermediates or the final product |

| Column Chromatography | This is a highly versatile technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). orgsyn.orgprepchem.com It is capable of separating complex mixtures and achieving very high purity. | Final purification of the product and separation of closely related impurities |

| Bisulfite Adduct Formation | A specific method for purifying aldehydes involves the formation of a solid bisulfite adduct by reacting the aldehyde with sodium bisulfite. nih.govresearchgate.netreddit.com This solid adduct can be filtered off from other organic impurities, and the pure aldehyde can then be regenerated by treatment with an acid or base. | Selective purification of aldehydes from non-aldehydic impurities |

The choice of purification method depends on the physical and chemical properties of the compounds involved and the desired level of purity. Often, a combination of these techniques is necessary to achieve the final, highly pure this compound.

Reactivity and Chemical Transformations of 5 Chloro 2 Isobutoxybenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde group is electrophilic and is the primary site for reactions with nucleophiles.

Condensation Reactions with Amines to Form Schiff Bases

The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation. For 5-Chloro-2-isobutoxybenzaldehyde, this would involve the reaction with a primary amine (R-NH2), typically under acid catalysis, to yield the corresponding N-substituted imine.

Despite the commonality of this reaction, specific studies detailing the synthesis and characterization of Schiff bases derived from this compound are not prevalent in the accessible scientific literature. However, the general mechanism is expected to proceed as illustrated below.

General Reaction Scheme for Schiff Base Formation:

This image is a generalized representation and does not depict experimentally verified outcomes for this compound.

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration to form a C=C bond. This reaction is typically catalyzed by a weak base.

There is a lack of specific published research detailing the use of this compound in Knoevenagel condensation reactions. Hypothetically, its reaction with an active methylene compound like malononitrile (B47326) or diethyl malonate in the presence of a base such as piperidine (B6355638) or pyridine (B92270) would be expected to yield a substituted styrene (B11656) derivative.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal methods for synthesizing alkenes from aldehydes. The Wittig reaction employs a phosphonium (B103445) ylide, while the HWE reaction uses a phosphonate (B1237965) carbanion, which often provides better yields and stereoselectivity for E-alkenes.

Detailed experimental procedures or results for the olefination of this compound using either the Wittig or HWE reaction are not described in the available literature. The expected outcome would be the conversion of the aldehyde group to a carbon-carbon double bond.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The isobutoxy group is a strongly activating and ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the chloro group is deactivating yet also ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. The interplay of these two substituents will dictate the regioselectivity of any electrophilic aromatic substitution.

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the halogenation, nitration, or sulfonation of this compound have not been reported in the scientific literature. Such transformations would introduce an additional substituent onto the benzene ring, and the position of this new group would be determined by the directing effects of the existing chloro and isobutoxy groups.

Regioselectivity and Electronic Effects of Substituents

The directing effects of the substituents on the benzene ring of this compound can be predicted based on established principles of physical organic chemistry. The powerful ortho-, para-directing influence of the activating isobutoxy group at position 2 would be expected to dominate. The chloro group at position 5 is also ortho-, para-directing.

The potential sites for electrophilic attack are positions 3, 4, and 6.

Position 3: Ortho to the isobutoxy group and meta to the chloro group.

Position 4: Para to the isobutoxy group and ortho to the chloro group.

Position 6: Ortho to both the isobutoxy and chloro groups.

Steric hindrance from the bulky isobutoxy group would likely disfavor substitution at position 3. Therefore, electrophilic substitution would be most likely to occur at position 4, which is electronically activated by both the isobutoxy and chloro groups and is sterically accessible.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Electronic Effect of Isobutoxy (at C2) | Electronic Effect of Chloro (at C5) | Steric Hindrance | Predicted Outcome |

| 3 | Ortho (Activating) | Meta (Deactivating) | High | Unlikely |

| 4 | Para (Activating) | Ortho (Activating) | Low | Most Favorable |

| 6 | Ortho (Activating) | Para (Activating) | Moderate | Possible |

It is important to reiterate that this analysis is based on theoretical principles, as no experimental data for these specific reactions on this compound has been found in the literature.

Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound, featuring an aryl chloride, presents a key site for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Suzuki, Heck, and Sonogashira Coupling Reactions (e.g., at chloro position)

The chloro-substituent on the benzene ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, to form a biaryl linkage. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the activated boronic acid species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org For this compound, a successful Suzuki coupling would replace the chlorine atom with the organic group from the boronic acid.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The mechanism also begins with the oxidative addition of the palladium catalyst to the C-Cl bond. libretexts.org Subsequent migratory insertion of the alkene and a β-hydride elimination step produce the final coupled product, typically with high stereoselectivity for the trans isomer. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. libretexts.org The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent. wikipedia.org This would result in the formation of an alkynyl-substituted benzaldehyde (B42025) derivative.

The table below summarizes typical conditions for these cross-coupling reactions involving aryl chlorides.

| Reaction | Catalyst System | Base | Solvent | Typical Reactants |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(0) precatalysts with bulky phosphine ligands (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃, KF | Toluene, Dioxane, THF, Water | Arylboronic acid or ester |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724), NMP | Alkene (e.g., styrene, acrylates) |

| Sonogashira | PdCl₂(PPh₃)₂ + CuI | Et₂NH, Et₃N, Piperidine | DMF, THF, Toluene | Terminal Alkyne |

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful strategy for molecular synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net In the case of this compound, the aldehyde and isobutoxy groups can act as directing groups, guiding a metal catalyst to activate specific C-H bonds, typically those in the ortho position. scielo.brresearchgate.net

The general mechanism involves the coordination of a heteroatom in the directing group to the metal center, followed by the formation of a cyclometalated intermediate through cleavage of a nearby C-H bond. scielo.br This intermediate can then react with a coupling partner to form a new bond. For this compound, the oxygen atoms of the ether or aldehyde could direct a catalyst (e.g., palladium, rhodium) to functionalize the C-H bond at the C3 or C6 position. Given that the C5 position is blocked by chlorine and the C2 by the isobutoxy group, the most likely sites for such directed functionalization would be the C3 and C6 positions. This strategy can be used for arylation, alkenylation, or acylation, providing an alternative route to elaborate the aromatic core without relying on the pre-functionalized chloro group.

Oxidation and Reduction Chemistry of the Aldehyde Group

The aldehyde functional group is a versatile hub for synthetic transformations, readily undergoing both oxidation and reduction to yield carboxylic acids and alcohols, respectively.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-Chloro-2-isobutoxybenzoic acid, using a variety of standard oxidizing agents. This transformation is generally high-yielding and can be performed under conditions that leave the aryl chloride and ether functionalities intact.

Common methods for this oxidation include:

Pinnick Oxidation: Utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, which is highly selective for aldehydes.

Jones Oxidation: Employs chromic acid (CrO₃ in aqueous sulfuric acid and acetone), a strong oxidizing agent.

Potassium Permanganate (KMnO₄): Can be used under basic conditions, followed by an acidic workup.

The existence of related compounds like 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid in chemical literature supports the feasibility of this oxidation on similar scaffolds. scbt.com

Reductive Transformations to Alcohols and Hydrocarbons

The aldehyde group can be easily reduced to afford either a primary alcohol or a methyl group.

Reduction to Alcohol: The selective reduction of the aldehyde to a primary alcohol, (5-Chloro-2-isobutoxyphenyl)methanol, is a common and efficient transformation. bldpharm.com This is typically achieved with hydride-based reducing agents. The reaction is fast and selective for the carbonyl group.

| Reagent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temp | (5-Chloro-2-isobutoxyphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | (5-Chloro-2-isobutoxyphenyl)methanol |

Reduction to Hydrocarbon: Complete deoxygenation of the aldehyde to a methyl group yields 4-Chloro-1-isobutoxy-2-methylbenzene. This requires harsher conditions and is typically accomplished via one of two classic named reactions. masterorganicchemistry.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. vedantu.comvedantu.com These strongly basic conditions are suitable for substrates that are sensitive to acid.

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). quora.comyoutube.com It is effective for aryl-alkyl ketones and aldehydes but is unsuitable for substrates that possess acid-sensitive functional groups. vedantu.com Given the presence of the isobutoxy ether, which is generally stable to acid, the Clemmensen reduction could be a viable option.

Thermal and Photochemical Reactions

The behavior of this compound under thermal or photochemical stimulation is dictated by the inherent properties of its functional groups.

Thermal Reactions: Aromatic aldehydes are generally thermally stable. Significant decomposition would likely only occur at very high temperatures, potentially leading to cleavage of the isobutyl group from the ether linkage or decarbonylation (loss of CO) from the aldehyde group. However, specific studies on the thermal decomposition profile of this compound are not widely available.

Photochemical Reactions: Benzaldehyde and its derivatives are known to undergo distinct photochemical reactions upon excitation with UV light. beilstein-journals.org The excited triplet state of the carbonyl group is typically the reactive species. Potential photochemical pathways for this compound include:

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring, or the formyl C-H bond, generating radical intermediates (a benzoyl radical and a hydrogen atom, or a formyl radical and an aryl radical).

Decarbonylation: Dissociation into carbon monoxide (CO) and 4-chloro-1-isobutoxybenzene.

Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor, such as the solvent or the isobutoxy group itself (intramolecularly), leading to the formation of a ketyl radical.

The specific outcome would depend on factors such as the irradiation wavelength and the reaction medium. beilstein-journals.org

Structure Activity Relationship Sar Studies of 5 Chloro 2 Isobutoxybenzaldehyde Derivatives

Rational Design of Structural Analogs for Biological Screening

The process of rational drug design for 5-Chloro-2-isobutoxybenzaldehyde derivatives begins with the hypothesis that its biological activity stems from the specific arrangement of its functional groups. analis.com.my The aldehyde group is a common feature in biologically active molecules and is often crucial for their mechanism of action. mdpi.com The design of new analogs for biological screening, therefore, involves systematically altering the structure to probe the chemical space around this central scaffold.

Initial design strategies would focus on creating a library of compounds with targeted modifications to the isobutoxy and chloro substituents. The aim is to generate a set of molecules that can provide clear insights into the electronic, steric, and hydrophobic requirements for optimal biological activity. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the activity of designed analogs and prioritize their synthesis. nih.govyoutube.com

Impact of Isobutoxy Group Modifications on Biological Efficacy

The length and branching of the alkoxy chain can dramatically affect a compound's biological efficacy. nih.gov An increase in chain length generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or reduced solubility. analis.com.my

To illustrate this, a hypothetical series of analogs could be synthesized and tested for their biological activity, for example, as inhibitors of a specific enzyme. The results, as depicted in the interactive table below, would likely show a parabolic relationship between chain length and activity.

Hypothetical Biological Activity of 5-Chloro-2-alkoxybenzaldehyde Analogs

| Compound | Alkoxy Group | Chain Length | Biological Activity (IC50, µM) |

|---|---|---|---|

| Analog 1 | Methoxy (B1213986) | 1 | 15.2 |

| Analog 2 | Ethoxy | 2 | 8.5 |

| Analog 3 | Propoxy | 3 | 4.1 |

| This compound | Isobutoxy | 4 (branched) | 2.5 |

| Analog 4 | n-Butoxy | 4 (linear) | 3.8 |

| Analog 5 | Pentoxy | 5 | 6.9 |

This table presents hypothetical data to illustrate the expected structure-activity relationship.

As the hypothetical data suggests, branching in the alkyl chain, such as in the isobutoxy group, can also be a critical factor. A branched chain may provide a better fit into a specific binding pocket of a receptor or enzyme compared to its linear counterpart.

Further modifications could involve introducing substituents within the isobutoxy group itself. For instance, the addition of a hydroxyl or a fluorine atom could alter the group's polarity and its ability to form hydrogen bonds, potentially leading to enhanced or more specific interactions with a biological target. The goal of such substitutions is to fine-tune the electronic and steric profile of the alkoxy moiety to maximize its favorable interactions with the target protein.

Role of the Chloro Substituent in Modulating Activity

The chloro group at the 5-position of the benzaldehyde (B42025) ring plays a crucial electronic and steric role. Halogens are known to influence a molecule's activity through various mechanisms, including altering its electron density and participating in halogen bonding. acs.org

The position of the chloro substituent can have a significant impact on biological activity. Moving the chlorine to other positions on the benzene (B151609) ring (e.g., ortho, meta, or para to the aldehyde) would alter the molecule's electronic and steric landscape. mdpi.com For instance, an ortho-substituted halogen might sterically hinder the aldehyde group, affecting its interaction with a receptor.

Furthermore, exchanging chlorine for other halogens (e.g., fluorine, bromine, or iodine) can systematically vary properties such as electronegativity, size, and polarizability. quora.com This can lead to different binding affinities and biological responses. nih.gov

Hypothetical Biological Activity of Halogenated 2-Isobutoxybenzaldehyde Analogs

| Compound | Halogen Substituent | Position | Biological Activity (IC50, µM) |

|---|---|---|---|

| Analog 6 | 4-Chloro | 4 | 5.8 |

| This compound | 5-Chloro | 5 | 2.5 |

| Analog 7 | 6-Chloro | 6 | 9.1 |

| Analog 8 | 5-Bromo | 5 | 3.2 |

| Analog 9 | 5-Fluoro | 5 | 4.5 |

This table presents hypothetical data to illustrate the expected structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.comresearchgate.net This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their biological effects.

For a class of compounds like the derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Compilation : A series of derivatives with varying structural modifications and their corresponding experimentally determined biological activities (e.g., antimicrobial MIC values) are collected. jmaterenvironsci.comresearchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometric, and electronic descriptors that quantify various aspects of the molecular structure. jmaterenvironsci.comresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. jmaterenvironsci.comresearchgate.net

Model Validation : The predictive power and robustness of the developed QSAR model are rigorously assessed using both internal and external validation techniques. jmaterenvironsci.comresearchgate.net

While a specific QSAR study on this compound derivatives is not available in the reviewed literature, studies on other substituted benzaldehydes provide insights into the types of descriptors that are often influential. For example, a QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives with antimicrobial activity against Staphylococcus aureus identified several key molecular descriptors. jmaterenvironsci.comresearchgate.net In another study on benzaldehyde derivatives as inhibitors of phenoloxidase, it was found that the hydrophobicity of the substituent at the para position of the aldehyde group played a major role in the inhibition activity. nih.gov The electron-donating effect of the substituent was less important, while a hydroxyl group at the ortho position contributed to higher inhibition, possibly through intramolecular hydrogen bonding. nih.gov

Ligand-based drug design, which encompasses QSAR, is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target to develop a pharmacophore model. This model defines the essential steric and electronic features required for a molecule to be active. Such a model for this compound derivatives could then be used to screen virtual compound libraries or to guide the design of new derivatives with improved biological profiles.

Mechanistic Investigations of Biological and Chemical Processes

Elucidation of Biological Mechanisms of Action for Active Derivatives

Target Identification and Validation in Cellular Systems

High-throughput transcriptomics (HTTr) data from the CompTox Chemicals Dashboard provides some insight into the biological activity of 5-Chloro-2-isobutoxybenzaldehyde. epa.gov This screening method analyzes changes in gene expression in cultured human cells exposed to the compound. The data indicates that this compound is bioactive, meaning it elicits a response at the cellular level. epa.gov

The HTTr summary shows that the compound is active against various "super targets," which can be individual genes, gene families, or representations of broader biological processes and even human diseases. epa.gov The data is presented as modeled benchmark dose (BMD) values, which indicate the concentration at which a specific response is observed. While these results suggest that this compound interacts with multiple cellular targets and pathways, the publicly available data is a summary and does not specify the precise gene targets or validate their functional roles in a whole organism. epa.gov

Interactive Table: High-Throughput Transcriptomics (HTTr) Bioactivity Summary

| Data Point | Description | Link to Data |

| Bioactivity | The compound shows activity in high-throughput transcriptomics assays. | View on CompTox Dashboard |

| Super Targets | Signatures are organized into "super targets", which can be genes, gene families or higher order biological processes, up to human diseases. | View on CompTox Dashboard |

Enzyme Kinetics and Inhibition Mechanisms

Receptor Binding Assays and Signaling Pathway Modulation

Specific data from receptor binding assays for this compound are not available in the public domain. Consequently, its ability to bind to specific cellular receptors and modulate their associated signaling pathways has not been elucidated.

Role in Anti-ulcer Activity (Inferred from related Schiff bases)

There are no direct studies available in the reviewed literature that investigate the anti-ulcer activity of this compound.

Antioxidant Activity Mechanisms

The antioxidant potential and the underlying mechanisms of this compound have not been reported in the reviewed scientific literature.

Detailed Studies of Chemical Reaction Mechanisms

Detailed mechanistic studies concerning the chemical reactions of this compound are not extensively covered in the available scientific literature. While its synthesis from precursors like 5-chlorosalicylaldehyde (B124248) can be inferred, the specific mechanisms, kinetics, and thermodynamics of its reactions have not been a focus of published research.

Kinetic Studies of Key Transformations

Kinetic studies measure reaction rates to elucidate the dependency of the reaction on the concentration of each reactant, catalyst, and other conditions like temperature and pressure. This information helps to identify the rate-determining step of the reaction.

A relevant example is the Knoevenagel condensation, a carbon-carbon bond-forming reaction between a carbonyl compound (like this compound) and an active methylene (B1212753) compound. researchgate.nettandfonline.com Studies on the Knoevenagel condensation of benzaldehyde (B42025) with various active methylene compounds reveal that the reaction mechanism can be influenced by the choice of catalyst and solvent. researchgate.netacs.org For instance, the reaction between benzaldehyde and ethyl cyanoacetate (B8463686) has been shown to depend on both acidic and basic sites of a catalyst. researchgate.netrsc.org

A kinetic analysis of such a reaction would involve systematically varying the concentrations of the aldehyde, the active methylene partner, and the catalyst to determine the reaction order for each component. An illustrative dataset for a hypothetical Knoevenagel reaction of this compound is presented below.

Table 1: Illustrative Kinetic Data for a Hypothetical Knoevenagel Condensation This table presents hypothetical data to illustrate how kinetic studies are performed. The values are representative for this type of reaction.

| Experiment Run | [this compound] (mol/L) | [Malononitrile] (mol/L) | [Piperidine Catalyst] (mol/L) | Measured Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁵ |

Analysis of this illustrative data would suggest the reaction is first-order with respect to the aldehyde, zero-order with respect to the active methylene compound (malononitrile), and first-order with respect to the piperidine (B6355638) catalyst. This implies that the rate-determining step involves the aldehyde and the catalyst, but not the malononitrile (B47326), a common finding in amine-catalyzed Knoevenagel condensations where the formation of an iminium ion intermediate is the slow step. acs.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step of the reaction mechanism. Their direct detection and characterization provide powerful evidence for a proposed pathway. This is often achieved using spectroscopic methods like NMR and IR, sometimes at low temperatures to increase the lifetime of the intermediate. acs.org

In the Knoevenagel condensation catalyzed by a secondary amine like piperidine, an iminium ion is a key intermediate formed from the reaction of the aldehyde and the catalyst. acs.org In reactions catalyzed by ammonia (B1221849) or ammonium (B1175870) salts, a double Schiff base, known as a hydrobenzamide-like intermediate, has been isolated and shown to be catalytically active. tandfonline.com

In another cornerstone of organic synthesis, the Wittig reaction , which converts aldehydes to alkenes, the mechanism involves distinct phosphorus-containing intermediates. wikipedia.org The reaction of a phosphonium (B103445) ylide with an aldehyde like this compound is believed to proceed through a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgstackexchange.com While a zwitterionic species called a betaine (B1666868) was historically proposed, modern evidence, including low-temperature ³¹P NMR studies, points towards the oxaphosphetane as the key observable intermediate. acs.orgacs.org The decomposition of this oxaphosphetane yields the final alkene and triphenylphosphine (B44618) oxide. udel.edu

Table 2: Characteristic Spectroscopic Signatures for Key Reaction Intermediates This table outlines the typical spectroscopic data used to identify intermediates in reactions analogous to those involving this compound.

| Reaction Type | Key Intermediate | Analytical Technique | Characteristic Signal/Observation |

| Knoevenagel Condensation | Iminium Ion | ¹³C NMR Spectroscopy | Downfield shift of the former carbonyl carbon to ~160-170 ppm. |

| Wittig Reaction | Oxaphosphetane | ³¹P NMR Spectroscopy | Highly characteristic upfield signal, typically in the range of -60 to -80 ppm. acs.org |

| Wittig Reaction | Betaine (if formed) | ³¹P NMR Spectroscopy | Signal would be expected in the downfield region typical for phosphonium salts. acs.org |

Transition State Analysis and Energy Landscapes

Computational quantum chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, intermediates, products, and, most importantly, the high-energy transition states that connect them.

For a reaction involving this compound, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to model the entire reaction pathway. For the piperidine-catalyzed Knoevenagel condensation of benzaldehyde, for example, computational studies have detailed the free energy profile. acs.org These studies confirm that the reaction begins with the formation of a carbinolamine intermediate, which then eliminates water to form an iminium ion. This step, the formation of the iminium ion, is often found to be the rate-determining step of the entire catalytic cycle, possessing the highest energy barrier. acs.org The subsequent attack of the enolate (from the deprotonated active methylene compound) on the iminium ion and elimination of the catalyst are energetically less demanding. acs.org

An energy landscape diagram visualizes these findings, plotting the relative energy of the system against the reaction coordinate (a measure of the progression of the reaction).

Table 3: Illustrative Calculated Relative Energies for a Knoevenagel Condensation Pathway This table provides representative relative free energy values (in kcal/mol) for the key species in a piperidine-catalyzed condensation of a substituted benzaldehyde, based on published computational models. acs.org

| Species/State | Description | Illustrative Relative Free Energy (kcal/mol) |

| Reactants | Aldehyde + Piperidine + Methylene Compound | 0.0 |

| TS1 (Carbinolamine Formation) | Transition state for piperidine attack on aldehyde | +15.8 |

| Intermediate 1 | Carbinolamine | +8.5 |

| TS2 (Iminium Formation) | Transition state for water elimination (Rate-Determining) | +21.2 |

| Intermediate 2 | Iminium Ion + Enolate | +12.0 |

| TS3 (C-C Bond Formation) | Transition state for enolate attack on iminium ion | +16.5 |

| Product Complex | Product bound to catalyst | -5.0 |

| Products | Final unsaturated product + regenerated catalyst | -10.5 |

This analysis reveals the energetic hurdles of the reaction and pinpoints the specific molecular arrangement (the transition state) that governs the reaction's speed. By understanding these mechanistic details for related systems, chemists can infer the likely behavior of this compound and strategically design more efficient and selective chemical transformations.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-2-isobutoxybenzaldehyde at the atomic level. These calculations, often employing Density Functional Theory (DFT), allow for the precise modeling of the molecule's geometry and electronic landscape.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-O (ether) | 1.37 Å | |

| C=O (aldehyde) | 1.21 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-O-C (ether) | 118.0° | |

| C-C=O (aldehyde) | 124.0° | |

| Dihedral Angle | C-C-O-C | 180° (anti-periplanar) |

| O-C-C-H (aldehyde) | 0° (syn-periplanar) | |

| Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be determined by specific quantum chemical calculations. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the isobutoxy group, which have lone pairs of electrons. The LUMO is likely to be centered on the electron-deficient carbonyl group of the aldehyde, which is an electron-withdrawing group. The presence of the chlorine atom, an electron-withdrawing group, will also influence the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical calculations for substituted benzaldehydes have shown that the nature and position of substituents can significantly alter the energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is for illustrative purposes. Actual values would be derived from quantum chemical computations. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify areas of negative potential, which are prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the ESP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the aldehyde group, indicating its nucleophilic character. The hydrogen atom of the aldehyde group and the regions around the chlorine atom would likely exhibit a positive potential (blue), highlighting their electrophilic nature. The benzene ring would show a mixed potential, influenced by the electron-donating isobutoxy group and the electron-withdrawing chloro and aldehyde groups.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with the surrounding environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could reveal the flexibility of the isobutoxy chain and the rotational freedom of the aldehyde group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations of this compound with various protein targets could predict its binding mode and affinity. The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding free energy. A lower binding energy indicates a more stable protein-ligand complex and thus a higher binding affinity.

Studies on similar benzaldehyde (B42025) derivatives have shown that they can interact with various biological targets. For instance, substituted benzaldehydes have been docked with proteins like human serum albumin to understand their binding mechanisms. nih.gov The interactions are typically a combination of hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions (with the benzene ring and isobutyl group), and halogen bonds (with the chlorine atom).

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.2 | Tyr123, Leu45, Phe67 |

| Aldehyde Dehydrogenase Y | -7.5 | Cys302, Trp177, Val120 |

| Note: This data is hypothetical and serves as an example of what a molecular docking study would yield. |

Rationalization of Structure-Activity Relationships

Computational analyses, such as the generation of a Molecular Electrostatic Potential (MEP) map, are invaluable for understanding these relationships. The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are critical for molecular interactions.

Electron-Donating and Withdrawing Groups: The isobutoxy group (-OCH₂(CH(CH₃)₂)) at position 2 is an electron-donating group (EDG) due to the presence of the oxygen atom's lone pairs, which can delocalize into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions. Conversely, the chloro group (-Cl) at position 5 and the aldehyde group (-CHO) at position 1 are electron-withdrawing groups (EWGs). The chloro group exerts an inductive withdrawing effect, while the aldehyde group withdraws electrons through both induction and resonance.

Molecular Electrostatic Potential (MEP): A theoretical MEP map of this compound would likely show a high electron density (negative potential, typically colored red or yellow) around the oxygen atom of the aldehyde group, making it a primary site for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the aldehyde group would exhibit a positive potential (blue color), indicating its susceptibility to nucleophilic attack. The interplay between the electron-donating isobutoxy group and the electron-withdrawing chloro and aldehyde groups creates a specific charge distribution that is fundamental to the molecule's reactivity and potential biological activity. nih.gov

Reactivity and Interactions: The fundamental importance of a chemical's electrophilic character is a key determinant of its molecular reactivity and interactions with biological materials. nih.gov The specific arrangement of electron-rich and electron-poor zones on the molecular surface of this compound governs how it will "dock" with other molecules, such as enzyme active sites or cellular receptors. For instance, studies on other substituted benzaldehydes have shown that such electronic properties are crucial for their inhibitory activities. researchgate.netrsc.org The combination of a bulky isobutoxy group and the electronic influence of the chloro and aldehyde substituents defines the molecule's unique SAR profile.

| Functional Group | Position | Electronic Effect | Predicted Influence on Activity |

|---|---|---|---|

| Aldehyde (-CHO) | 1 | Electron-Withdrawing (Resonance and Inductive) | Acts as a hydrogen bond acceptor and electrophilic site. |

| Isobutoxy (-OCH₂CH(CH₃)₂) | 2 | Electron-Donating (Resonance) | Increases electron density in the ring; provides steric bulk. |

| Chloro (-Cl) | 5 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Influences overall ring polarity and reactivity. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible absorption spectra.

Studies on analogous compounds, such as 5-chloro-7-azaindole-3-carbaldehyde and other substituted benzaldehydes, have demonstrated the high accuracy of DFT methods (like B3LYP with a 6-311++G(d,p) basis set) in reproducing experimental spectroscopic data. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's chemical bonds. For this compound, key predicted vibrational bands would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-O-C stretching of the ether linkage, C-Cl stretching, and various C-H and C=C aromatic stretching and bending modes.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isobutyl group, with their chemical shifts influenced by the electronic environment created by the adjacent substituents.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to UV-Visible absorption. researchgate.net The predicted λ_max would correspond to π → π* and n → π* transitions within the aromatic system and the carbonyl group.

The comparison between computationally predicted and experimentally measured spectra serves as a rigorous validation of the molecular structure.

| Spectroscopic Technique | Parameter | Predicted Value/Region (Based on Analogs) | Corresponding Functional Group/Transition |

|---|---|---|---|

| FT-IR | ν(C=O) | ~1705-1685 cm⁻¹ | Aldehyde carbonyl stretch |

| FT-IR | ν(C-O-C) | ~1250-1200 cm⁻¹ | Aryl-alkyl ether stretch |

| ¹H NMR | δ (CHO) | ~9.8-10.1 ppm | Aldehydic proton |

| ¹H NMR | δ (Ar-H) | ~6.9-7.8 ppm | Aromatic protons |

| ¹³C NMR | δ (C=O) | ~188-192 ppm | Aldehydic carbon |

| UV-Vis | λ_max | ~250-320 nm | π → π* and n → π* transitions |

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. acs.org A key molecular design strategy for NLO materials is the "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for a large second-order NLO response, quantified by the first hyperpolarizability (β).

In this compound, the isobutoxy group acts as an electron donor, and the aldehyde group serves as an electron acceptor, linked by the benzene π-system. The chloro group, as an additional withdrawing group, can further enhance the dipole moment and potentially the NLO response.

Computational studies are essential for predicting the NLO properties of candidate molecules. researchgate.net Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of ICT potential. A smaller energy gap generally correlates with easier charge transfer and potentially larger NLO properties.

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. DFT calculations can provide a quantitative prediction of the β value. Materials with large β values are sought for applications like frequency doubling. nih.govdocumentsdelivered.com

Theoretical investigations on similar donor-acceptor substituted aromatic systems have shown that tuning the strength of the donor and acceptor groups can significantly enhance NLO properties. researchgate.netrsc.org While specific calculations for this compound are not available, its push-pull electronic structure makes it a plausible candidate for possessing NLO properties, warranting further theoretical and experimental investigation.

| NLO Parameter | Significance | Structural Basis in this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates potential for intramolecular charge transfer (ICT). A smaller gap often suggests higher NLO activity. | The HOMO is likely localized on the isobutoxy-substituted ring, while the LUMO is on the aldehyde group. |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. A large value is desirable for NLO applications. | The donor (isobutoxy) - acceptor (aldehyde) "push-pull" system is expected to generate a significant β value. |

| Dipole Moment (μ) | A large ground-state dipole moment is often associated with molecules exhibiting strong NLO effects. | The combination of strong electron-donating and electron-withdrawing groups creates a significant molecular dipole. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of 5-Chloro-2-isobutoxybenzaldehyde, distinct signals corresponding to the aromatic protons and the isobutoxy group protons are anticipated. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region should display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro, aldehyde, and isobutoxy substituents.

For the isobutoxy group, a doublet corresponding to the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons are expected. The methylene protons, being adjacent to the oxygen atom, will be the most downfield of the isobutoxy signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in its structure.

The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The six aromatic carbons will resonate in the approximate range of δ 110-160 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbon atom bearing the isobutoxy group (C-2) and the carbon atom bearing the chlorine atom (C-5) will have their chemical shifts significantly influenced by these electronegative atoms. The remaining carbons of the isobutoxy group—the methylene, methine, and methyl carbons—will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the coupled protons on the aromatic ring, as well as between the methine and both the methyl and methylene protons of the isobutoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon signal in the ¹³C-NMR spectrum by linking it to its attached proton's signal in the ¹H-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the aldehydic proton and the aromatic carbons C-1 and C-6, and between the methylene protons of the isobutoxy group and the aromatic carbon C-2.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹.

The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the isobutoxy ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, would provide complementary information. The aromatic ring vibrations and the C=O stretch are typically Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₃ClO₂, giving it a molecular weight of approximately 212.67 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 212, with a characteristic isotopic peak at m/z 214 ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton (H•) to give a stable acylium ion ([M-1]⁺), and the loss of the formyl radical (•CHO) to give a phenyl cation ([M-29]⁺). For this specific molecule, cleavage of the isobutoxy group is also a likely fragmentation pathway. This could involve the loss of an isobutyl radical (•C₄H₉) or an isobutene molecule (C₄H₈). A detailed analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. Research on similar substituted benzamide (B126) derivatives has utilized multistage mass spectrometry (MSⁿ) to achieve fine and detailed structural analyses. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with a very high degree of accuracy (typically to four or five decimal places). This precision enables the unambiguous determination of the elemental composition of each ion, providing definitive confirmation of the molecular formula of this compound and its fragments, thereby solidifying the structural assignment.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzaldehyde (B42025) derivatives suggests the types of intermolecular interactions that likely govern its crystal packing. These interactions are crucial for understanding the stability and physical properties of the solid material. Expected interactions would include:

C-H···O Hydrogen Bonds: The aldehyde functional group and the isobutoxy group can act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

π–π Stacking: The aromatic benzene rings are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

A hypothetical table of crystallographic data, based on common findings for similar aromatic aldehydes, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |

| α = 90°, β ≈ 90-105°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | C-H···O, π–π stacking, Halogen bonding |

Note: This data is illustrative and based on related structures. Actual values would need to be determined experimentally.

Elemental Analysis for Empirical Formula Determination